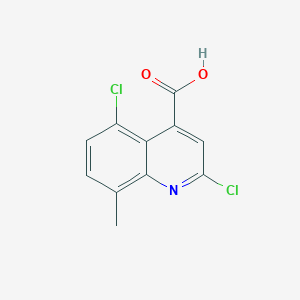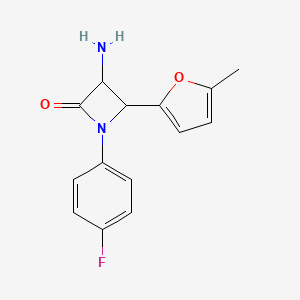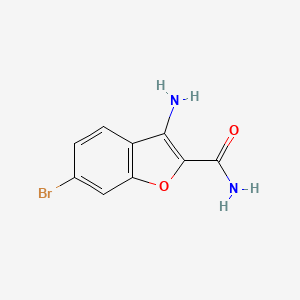![molecular formula C11H13N3O4 B11859830 2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)
2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon The specific structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings
准备方法
The synthesis of 2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid typically involves multiple steps. One common synthetic route starts with the regioselective alkylation of 4-methyluracil with ethyl bromoacetate to form an ester intermediate. This intermediate is then treated with hydrazine hydrate to yield a hydrazide. The hydrazide undergoes further reactions, including cyclization and oxidation, to form the final product .
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
化学反应分析
2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular drug or material.
相似化合物的比较
Similar compounds to 2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid include other heterocyclic compounds with fused ring systems, such as:
Indole derivatives: These compounds also contain fused ring systems and have applications in medicinal chemistry and materials science.
Pyrimidine derivatives: Compounds with pyrimidine rings are common in pharmaceuticals and agrochemicals.
Triazole derivatives: These compounds are known for their biological activity and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which combines elements of pyrrole and pyrimidine rings, giving it distinct chemical and biological properties.
属性
分子式 |
C11H13N3O4 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC 名称 |
2-(5-ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C11H13N3O4/c1-3-13-6(2)4-7-9(13)10(17)14(5-8(15)16)11(18)12-7/h4H,3,5H2,1-2H3,(H,12,18)(H,15,16) |
InChI 键 |
KHFVFUYWWGZYNR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC2=C1C(=O)N(C(=O)N2)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)



![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)

![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)



